4-[2-(3-nitrophenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
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Overview
Description
4-[2-(3-nitrophenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-nitrophenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione typically involves multiple steps. One common method includes the condensation of 3-nitrobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable diketone to form the benzoxazepine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-nitrophenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazepines and their derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-[2-(3-nitrophenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(3-nitrophenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group plays a crucial role in its bioactivity, allowing it to bind to enzymes and receptors involved in various biological processes. This binding can inhibit or activate specific pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-nitrophenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
- 4-[2-(2-nitrophenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Uniqueness
The unique structural features of 4-[2-(3-nitrophenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, particularly the position of the nitrophenyl group, contribute to its distinct chemical and biological properties. This compound exhibits different reactivity and bioactivity compared to its analogs, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
4-[2-(3-nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c20-14(11-4-3-5-12(8-11)19(23)24)9-18-16(21)10-25-15-7-2-1-6-13(15)17(18)22/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVWGQWBPWWJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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